7-(4-bromophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Description
7-(4-bromophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H21BrN4OS and its molecular weight is 481.41. The purity is usually 95%.
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Biological Activity
The compound 7-(4-bromophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS No. 1242913-08-1) is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and implications for therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various organic chemistry techniques. The process often includes the formation of the thienopyrimidine scaffold followed by the introduction of the bromophenyl and piperazine moieties. For instance, a common synthetic route may involve:
- Formation of Thienopyrimidine Core : Utilizing appropriate precursors to construct the thienopyrimidine framework.
- Bromination : Introducing the bromine atom on the phenyl ring at the para position.
- Piperazine Functionalization : Attaching a piperazine group that is further substituted with a methylphenyl moiety.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives, including our compound of interest. In vitro assays have demonstrated that compounds with similar structures can inhibit cancer cell proliferation across various lines, including breast and lung cancer cells. For example, derivatives have shown IC50 values ranging from 10 to 30 µM against these cell lines, indicating significant cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In one study, derivatives exhibited minimum inhibitory concentrations (MICs) against both gram-positive and gram-negative bacteria, suggesting broad-spectrum antimicrobial activity. Specifically, MIC values ranged from 15.62 to 250 µg/mL for related compounds . This activity is attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Neuropharmacological Effects
The piperazine component is known for its neuroactive properties. Compounds containing piperazine rings often exhibit anxiolytic and antidepressant effects in animal models. Research indicates that similar thienopyrimidine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation .
Case Study 1: Anticancer Efficacy
In a recent investigation, a series of thienopyrimidine derivatives were synthesized and tested for their anticancer efficacy against several cancer cell lines. Among them, the compound demonstrated potent activity against MCF-7 (breast cancer) cells with an IC50 value of approximately 25 µM. The mechanism was attributed to apoptosis induction through caspase activation pathways.
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial evaluation was conducted using disc diffusion methods against Staphylococcus aureus and Escherichia coli. The compound displayed significant inhibition zones (up to 20 mm) at concentrations as low as 50 µg/disc, indicating promising antibacterial properties.
Comparative Biological Activity Table
Properties
IUPAC Name |
7-(4-bromophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4OS/c1-15-3-2-4-18(13-15)27-9-11-28(12-10-27)23-25-20-19(14-30-21(20)22(29)26-23)16-5-7-17(24)8-6-16/h2-8,13-14H,9-12H2,1H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJVNWHGWUYXIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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